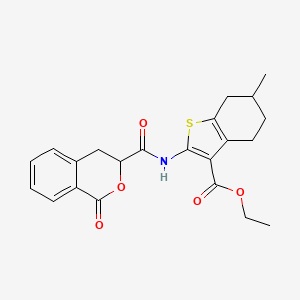

ethyl 6-methyl-2-(1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Descripción

Ethyl 6-methyl-2-(1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a structurally complex heterocyclic compound featuring fused benzopyranone and tetrahydrobenzothiophene moieties. Its synthesis and structural characterization likely rely on advanced crystallographic techniques, such as X-ray diffraction, with refinement performed using the SHELX system (e.g., SHELXL for small-molecule refinement) . Visualization of its three-dimensional structure may employ programs like ORTEP-3 for Windows, which provides graphical representations of molecular geometry , while the WinGX suite facilitates data processing and analysis for single-crystal studies .

Propiedades

IUPAC Name |

ethyl 6-methyl-2-[(1-oxo-3,4-dihydroisochromene-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO5S/c1-3-27-22(26)18-15-9-8-12(2)10-17(15)29-20(18)23-19(24)16-11-13-6-4-5-7-14(13)21(25)28-16/h4-7,12,16H,3,8-11H2,1-2H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJTGUULHCPYPSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3CC4=CC=CC=C4C(=O)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-methyl-2-(1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. The starting materials and reagents used can vary, but common steps might include:

Formation of the benzothiophene core: This can be achieved through cyclization reactions involving sulfur-containing precursors.

Introduction of the benzopyran moiety: This step might involve coupling reactions or cyclization of appropriate intermediates.

Esterification: The final step often involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur atom or the benzopyran moiety.

Reduction: Reduction reactions could target the carbonyl groups present in the structure.

Substitution: Various substitution reactions could occur, especially on the benzene rings or the ester group.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens or nucleophiles like amines.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

Ethyl 6-methyl-2-(1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate could have various applications in scientific research, including:

Medicinal Chemistry: Potential use as a lead compound for drug development due to its complex structure and potential biological activity.

Biological Studies: Investigation of its effects on biological systems, including enzyme inhibition or receptor binding.

Industrial Applications: Possible use in the synthesis of other complex organic molecules or as a catalyst in certain reactions.

Mecanismo De Acción

The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparación Con Compuestos Similares

Table 1: Structural and Molecular Features

†Discrepancy noted: Molecular formula in (C7H4N2O2S2) conflicts with the compound’s described substituents (propyl group).

Key Observations:

Core Heterocycles: The target compound incorporates a tetrahydrobenzothiophene core fused to a benzopyranone system, distinguishing it from the dihydrobenzodioxin in and the simpler tetrahydrobenzothiophene in .

Substituent Effects: The ester group in the target compound contrasts with the carboxamide in , likely influencing polarity and hydrogen-bonding capacity. Esters typically exhibit lower hydrogen-bond donor activity but higher lipophilicity than carboxamides .

Hydrogen-Bonding and Crystallographic Behavior

The amido group in the target compound may participate in N–H···O hydrogen bonds, analogous to patterns observed in carboxamide derivatives like . However, the benzopyranone’s ketone oxygen could act as an additional acceptor, forming extended networks compared to the simpler hydrogen-bonding motifs in . In contrast, the methoxy group in may engage in weaker C–H···O interactions, reducing crystal lattice stability relative to the target compound.

Actividad Biológica

Ethyl 6-methyl-2-(1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has drawn attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to a class of benzothiophene derivatives characterized by their unique structural features. The presence of the benzopyran moiety and the amide functional group contributes to its biological properties.

Molecular Formula : C19H21N1O4S1

Molecular Weight : 373.45 g/mol

Antimicrobial Activity

Research indicates that compounds containing benzothiophene structures exhibit significant antimicrobial properties. For instance, studies have shown that similar derivatives can inhibit the growth of various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Ethyl 6-methyl... | E. coli | 50 mg/mL |

| Similar Benzothiophene Derivative | Staphylococcus aureus | 25 mg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways.

A study reported that the compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value indicating effective dose levels for therapeutic use.

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| HeLa (Cervical Cancer) | 15.0 |

Anti-inflammatory Activity

In addition to antimicrobial and anticancer effects, ethyl 6-methyl... has shown promise in reducing inflammation. Research suggests that it inhibits pro-inflammatory cytokines and enzymes involved in inflammatory responses.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : It acts as an inhibitor for various enzymes involved in cellular metabolism.

- Membrane Disruption : The compound's lipophilic nature allows it to integrate into cell membranes, leading to structural changes and cell lysis.

- Signal Transduction Modulation : It may interfere with signaling pathways that regulate cell proliferation and apoptosis.

Study 1: Antimicrobial Efficacy

A comprehensive study assessed the antimicrobial efficacy of a series of benzothiophene derivatives, including ethyl 6-methyl... against clinically isolated strains of bacteria. The results indicated a strong correlation between structural modifications and enhanced antimicrobial activity.

Study 2: Anticancer Potential

In another study focusing on breast cancer cells, ethyl 6-methyl... was tested alongside standard chemotherapeutics. The combination therapy showed synergistic effects, enhancing the overall cytotoxicity compared to individual treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.